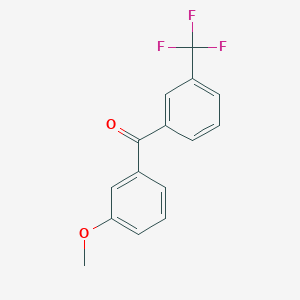

3-Methoxy-3'-trifluoromethylbenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

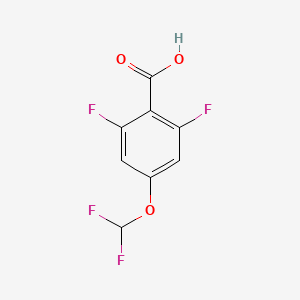

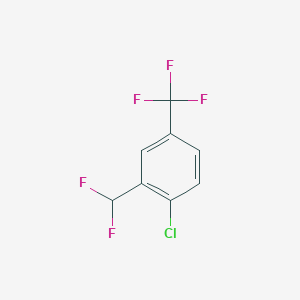

3-Methoxy-3’-trifluoromethylbenzophenone is a chemical compound with the IUPAC name (3-methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone . It has a molecular weight of 280.25 .

Molecular Structure Analysis

The InChI code for 3-Methoxy-3’-trifluoromethylbenzophenone is 1S/C15H11F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

3-Methoxy-3’-trifluoromethylbenzophenone has a molecular weight of 280.25 . The IUPAC name is (3-methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone .科学研究应用

UV Filters and Skin Protection

3-Methoxy-3'-trifluoromethylbenzophenone, commonly known as benzophenone-3 (BP-3), is extensively used as an ultraviolet filter in skincare products. Research indicates its prevalence in various bodily fluids, raising concerns about reproductive toxicity. In humans, high BP-3 levels were linked to altered birth weights and gestational ages, while in animals, effects included changes in reproductive function and hormonal imbalances due to its endocrine-disrupting properties (Ghazipura et al., 2017).

Metabolism and Endocrine Disruption

BP-3 undergoes metabolism in both rat and human liver microsomes, producing various metabolites with differing estrogenic and anti-androgenic activities. This study highlights the significance of BP-3 metabolism in altering its endocrine-disrupting activities, which could have implications for human health (Watanabe et al., 2015).

Applications in Polymer Science

In the field of polymer science, 3-Methoxy-3'-trifluoromethylbenzophenone derivatives have been utilized in the synthesis of high-performance materials. For instance, the development of crosslinkable fully aromatic poly(aryl ether ketone)s incorporating a macrocycle of aryl ether ketone, demonstrates the utility of benzophenone derivatives in creating polymers with high thermal stability and desirable physical properties (Yue et al., 2007).

Organic Synthesis and Drug Development

3-Methoxy-3'-trifluoromethylbenzophenone and its derivatives are valuable in organic synthesis and drug development. Their application in synthesizing various compounds with potential antibacterial properties demonstrates their versatility in medicinal chemistry (Havaldar et al., 2004).

属性

IUPAC Name |

(3-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVDWEZJGAFOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-3'-trifluoromethylbenzophenone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

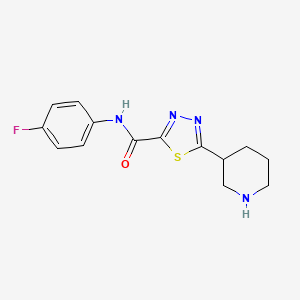

![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1420979.png)

![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)

![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)